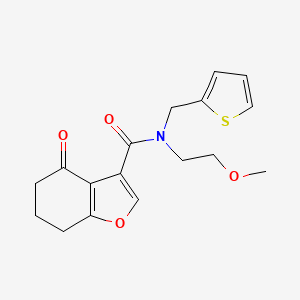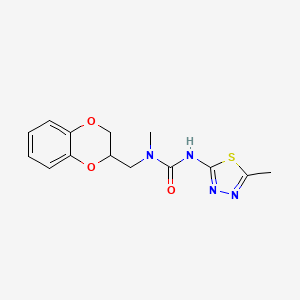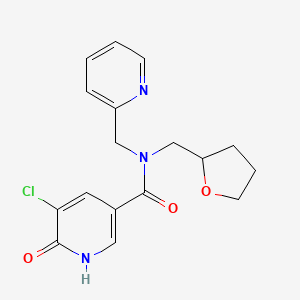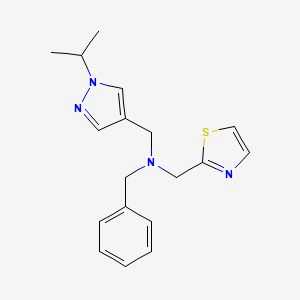![molecular formula C21H22N4O2 B5902335 N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B5902335.png)
N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide, commonly known as PBOX-15, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PBOX-15 is a small molecule that has been synthesized using a unique method and has shown promising results in various preclinical studies.
Wirkmechanismus
PBOX-15 exerts its anticancer activity by targeting the DNA replication process. The compound binds to the DNA and inhibits the activity of DNA polymerase, which is responsible for the replication of DNA. This leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. PBOX-15 also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
PBOX-15 has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. The compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. PBOX-15 has also been found to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PBOX-15 is its high potency and selectivity towards cancer cells. The compound has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of PBOX-15 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of PBOX-15. One of the potential applications of the compound is in combination therapy with other anticancer agents. PBOX-15 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction for research is the development of PBOX-15 derivatives with improved solubility and bioavailability. The development of PBOX-15-based nanocarriers is also an area of future research, which can improve the delivery and efficacy of the compound. Overall, PBOX-15 has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer agent.
Synthesemethoden
The synthesis of PBOX-15 involves a multi-step process that starts with the reaction of 4-nitrobenzaldehyde with allylamine to form an imine intermediate. The intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form the final product, PBOX-15. The synthesis method is efficient and yields high purity product.
Wissenschaftliche Forschungsanwendungen
PBOX-15 has been extensively studied for its potential applications in cancer research. The compound has shown promising results in various preclinical studies as a potent anticancer agent. PBOX-15 has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth of cancer cells by interfering with the DNA replication process.
Eigenschaften
IUPAC Name |
N-[4-[[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-prop-2-enylamino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-13-25(14-17-9-11-19(12-10-17)22-16(2)26)15-20-23-21(24-27-20)18-7-5-4-6-8-18/h3-12H,1,13-15H2,2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVYKXIBZKGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide](/img/structure/B5902269.png)
![1-(2-amino-2-oxoethyl)-N-[2-(2-ethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B5902277.png)
![N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5902287.png)

![({3-[({2-[(3-chlorophenyl)amino]-1,1-dimethylethyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B5902297.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B5902305.png)

![N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5902334.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5902346.png)

![(2E)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-furyl)-N-(2-methoxyethyl)prop-2-en-1-amine](/img/structure/B5902356.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopropanamine](/img/structure/B5902357.png)
